Cas no 1021918-57-9 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]- structure
1021918-57-9 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-
CAS No:1021918-57-9
MF:C21H37BO3Si
MW:376.413187742233
CID:4487301
PubChem ID:66699816
Update Time:2025-04-24

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-
    • 4,4,5,5-Tetramethyl-2-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-1,3,2-dioxaborolane
    • SCHEMBL481869
    • DB-152970
    • 1021918-57-9
    • Inchi: 1S/C21H37BO3Si/c1-15(2)26(16(3)4,17(5)6)23-19-13-11-18(12-14-19)22-24-20(7,8)21(9,10)25-22/h11-17H,1-10H3
    • InChI Key: IZPFFABULMFOFJ-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(O[Si](C(C)C)(C(C)C)C(C)C)C=C1

Computed Properties

  • Exact Mass: 376.2605017Da
  • Monoisotopic Mass: 376.2605017Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]- Related Literature

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